molecular formula C6H3ClN4O2 B13033451 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13033451
M. Wt: 198.57 g/mol
InChI Key: NFUSSGCYUKYVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with ethyl cyanoacetate, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, making it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine atom and carboxylic acid group contribute to its ability to interact with biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

7-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H3ClN4O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13)

InChI Key

NFUSSGCYUKYVHB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)Cl)C(=O)O

Origin of Product

United States

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